5-(1,3-Benzothiazol-2-yl)-2-(pyridin-3-ylmethyl)isoindole-1,3-dione
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Description
5-(1,3-Benzothiazol-2-yl)-2-(pyridin-3-ylmethyl)isoindole-1,3-dione, also known as BPIQ, is a heterocyclic compound with potential applications in scientific research. BPIQ is a derivative of isoindole-1,3-dione and has been shown to exhibit various biological activities.
Scientific Research Applications
Synthesis and Structural Analysis
Chemical Synthesis and Derivatives : The reaction of secondary 3-aminothieno[2,3-b]pyridine-2-carboxamides with ortho-formylbenzoic acid produced angular isoindole dione derivatives. These compounds, including angular isoindole-6,12-dione derivatives, have been studied for their structural properties using X-ray analysis and dynamic NMR, highlighting their potential in creating structurally diverse molecules for further biological evaluations (Vasilin et al., 2015).
Crystal Structure and Molecular Conformation : The crystal structure of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)phthalimide, a related compound, was determined, showing planar benzotriazole and isoindole units. This study contributes to understanding the molecular conformation and potential intermolecular interactions of similar compounds (Wang et al., 2008).
Biological Activities and Applications
Antimicrobial and Antifungal Activities : Synthesis of pyrazolo-thiazolyl alkoxy-1H-isoindole-1, 3(2H)-dione derivatives has demonstrated significant antibacterial and antifungal activities against various strains such as B. subtilis, K. pneumoniae, P. aeruginosa, S. aureus, A. fumigatus, and C. albicans. These findings indicate the potential of such derivatives in developing new antimicrobial agents (Jat et al., 2006).
Herbicidal Activity : Novel N-(benzothiazol-5-yl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-diones and N-(benzothiazol-5-yl)isoindoline-1,3-diones were synthesized and evaluated as potent protoporphyrinogen oxidase inhibitors, showing higher inhibition activity than control compounds like sulfentrazone. This research suggests their potential use as new herbicides for agricultural applications (Jiang et al., 2011).
properties
IUPAC Name |
5-(1,3-benzothiazol-2-yl)-2-(pyridin-3-ylmethyl)isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N3O2S/c25-20-15-8-7-14(19-23-17-5-1-2-6-18(17)27-19)10-16(15)21(26)24(20)12-13-4-3-9-22-11-13/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXLVABBZDWUIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC4=C(C=C3)C(=O)N(C4=O)CC5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,3-Benzothiazol-2-yl)-2-(pyridin-3-ylmethyl)isoindole-1,3-dione |
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